Carbaryl

Catalog No.
S522664
CAS No.
63-25-2
M.F
C12H11NO2
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbaryl

CAS Number

63-25-2

Product Name

Carbaryl

IUPAC Name

naphthalen-1-yl N-methylcarbamate

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)

InChI Key

CVXBEEMKQHEXEN-UHFFFAOYSA-N

SMILES

CNC(=O)OC1=CC=CC2=CC=CC=C21

Solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)
0.01 % (NIOSH, 2024)
Soluble in most polar organic solvents; dimethylformamide 400-450, dimethyl sulfoxide 400-450, acetone 200-300, cyclohexanone 200-250, isopropanol 100, xylene 100 (all in g/kg at 25 °C)
In water, 110 mg/L at 22 °C
Solubility in water, g/100ml at 30 °C: 0.004-0.012 (very poor)
0.01%

Synonyms

1-Naphthyl-N-methylcarbamate, Antigale, Carbaril, Carbaryl, Carbaryl, Manganese (2+) Salt, Carbaryl, Nickel (2+) Salt, Carbyl, Carylderm, Concentrat VO 18, Dog Net Insecticide Poudre, Dog-Net Insecticide Poudre, DogNet Insecticide Poudre, Fido's Free Itch, Fido's Free-Itch, Fido's FreeItch, G Wizz, G-Wizz, GWizz, insecticide Moureau, Poudre, insecticide Vetoquinol, Poudre, Joseph Lyddy, Lyddy, Joseph, Moureau, Poudre insecticide, Océcoxil, Poudre insecticide Moureau, Poudre insecticide Vetoquinol, Poutic, Sépou, Sevin, Skatta Tick Flea Louse Powder, Tigal, Vetoquinol, Poudre insecticide, VO 18, Concentrat

Canonical SMILES

CNC(=O)OC1=CC=CC2=CC=CC=C21

Description

The exact mass of the compound Carbaryl is 201.08 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 % (niosh, 2016)4.10e-04 msoluble in most polar organic solvents; dimethylformamide 400-450, dimethyl sulfoxide 400-450, acetone 200-300, cyclohexanone 200-250, isopropanol 100, xylene 100 (all in g/kg at 25 °c)in water, 110 mg/l at 22 °csolubility in water, g/100ml at 30 °c: 0.004-0.012 (very poor)>30.2 [ug/ml]0.01%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27311. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates. It belongs to the ontological category of carbamate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides, Plant Growth Regulators. However, this does not mean our product can be used or applied in the same or a similar way.
  • Understanding Insecticide Mode of Action

    Carbaryl's mechanism of action involves disrupting the insect nervous system. Studies have used carbaryl to investigate the specific processes targeted by carbamate insecticides, such as the inhibition of acetylcholinesterase enzyme . This research helps scientists develop more targeted and effective insecticides.

  • Evaluating Insecticide Efficacy

    Entomological research often involves testing the effectiveness of various insecticides against different insect pests. Carbaryl, due to its broad-spectrum insecticidal properties, has been used in numerous studies to evaluate its efficacy in controlling specific insect populations . This research informs pest management strategies for agricultural crops and other environments.

  • Studying Non-Target Effects

    While carbaryl is effective against many insect pests, it can also harm beneficial insects like pollinators. Scientific research has employed carbaryl to assess its impact on non-target organisms, including honeybees and other beneficial insects . This research helps scientists develop safer pest control methods that minimize harm to beneficial insects.

  • Developing Alternative Insecticides

    Due to concerns about environmental and human health impacts, there is a growing need for safer and more selective insecticides. Research has used carbaryl as a benchmark to develop new insecticides with improved safety profiles and reduced non-target effects. Scientists compare the efficacy and environmental impact of novel insecticides to carbaryl to evaluate their potential as alternatives.

Carbaryl, chemically known as 1-naphthyl methylcarbamate, is a member of the carbamate family and is primarily utilized as an insecticide. It appears as a white crystalline solid and is slightly soluble in water. Carbaryl was first discovered by Union Carbide in 1958 and has been widely used in agriculture, home gardening, and forestry applications. It is recognized for its effectiveness against a broad spectrum of pests, including both harmful insects and beneficial species such as honeybees .

Carbaryl acts as a cholinesterase inhibitor. Cholinesterase is an enzyme crucial for nerve impulse transmission. Carbaryl binds to and inactivates cholinesterase, leading to the accumulation of acetylcholine, a neurotransmitter. This disrupts normal nervous system function and can cause a variety of symptoms in insects and humans [].

Carbaryl is moderately toxic to humans and can cause cholinergic poisoning if ingested, inhaled, or absorbed through the skin []. Symptoms of poisoning may include nausea, vomiting, dizziness, muscle weakness, and respiratory problems. In severe cases, carbaryl poisoning can be fatal. The EPA classifies carbaryl as a likely human carcinogen [].

Carbaryl's chemical structure allows it to undergo various reactions. The primary reaction for its synthesis involves the direct reaction of methyl isocyanate with 1-naphthol:

C10H7OH+CH3NCOC10H7OC(O)NHCH3C_{10}H_7OH+CH_3NCO\rightarrow C_{10}H_7OC(O)NHCH_3

Alternatively, it can be synthesized by treating 1-naphthol with phosgene to produce 1-naphthylchloroformate, which is then reacted with methylamine to form carbaryl. This method is considered safer than the first due to the hazardous nature of methyl isocyanate .

In biological systems, carbaryl acts as a reversible inhibitor of the enzyme acetylcholinesterase, mimicking acetylcholine. This inhibition leads to an accumulation of acetylcholine at synapses, causing overstimulation of the nervous system in insects and ultimately resulting in their death .

The primary biological activity of carbaryl lies in its role as a cholinesterase inhibitor. This mechanism disrupts normal neurotransmission by preventing the breakdown of acetylcholine, leading to continuous stimulation of nerve receptors. In insects, this results in paralysis and death due to respiratory failure. While carbaryl is effective against pests, it also poses risks to non-target organisms, including beneficial insects and aquatic life .

In mammals, exposure to carbaryl can lead to symptoms such as headaches, muscle weakness, and respiratory issues due to cholinesterase inhibition. Chronic exposure has been linked to more severe health effects, including potential carcinogenicity, although definitive classifications remain under review by regulatory agencies .

Carbaryl can be synthesized through two main methods:

  • Direct Reaction Method:
    • Methyl isocyanate reacts with 1-naphthol.
    • This method was notably used in the Bhopal disaster.
  • Phosgene Method:
    • 1-Naphthol is treated with phosgene to form 1-naphthylchloroformate.
    • This intermediate is then reacted with methylamine to yield carbaryl.
    • This method avoids the hazards associated with methyl isocyanate.

Both methods yield carbaryl but differ significantly in safety profiles during production .

Carbaryl has diverse applications primarily as an insecticide on various crops including corn, soybeans, cotton, fruits, nuts, and vegetables. Its efficacy against a wide range of pests makes it a popular choice among farmers and gardeners. Additionally, it has been used in veterinary medicine under the name carbaril for treating ectoparasites like fleas and ticks .

Furthermore, carbaryl serves as an active ingredient in some shampoos designed to combat head lice. Its rapid degradation in vertebrates makes it a preferred option for food crops since it does not accumulate in fat or milk .

Studies have shown that carbaryl interacts significantly with various biological systems:

  • Cholinergic System: Carbaryl inhibits acetylcholinesterase activity leading to increased levels of acetylcholine.
  • Environmental Impact: It affects both targeted and non-target species within ecosystems, leading to declines in beneficial insects and potential disruptions in food webs.
  • Microbial Degradation: In environmental contexts, carbaryl breaks down through hydrolysis and microbial action into less harmful products like 1-naphthol .

Carbaryl shares similarities with other compounds within the carbamate class but exhibits unique properties that distinguish it:

Compound NameChemical FormulaUnique Features
CarbofuranC12H15NO3More persistent in the environment; higher toxicity
MethomylC5H10N2O2SLess toxic to mammals; used primarily for pests
PropoxurC11H15NO3More selective for certain pests; different application methods

Carbaryl's unique structure allows it to act effectively across various pest species while being rapidly metabolized in vertebrates compared to its counterparts which may persist longer or have different toxicity profiles .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Carbaryl appears as a white crystalline solid. Insoluble in water. Combustible, although difficult to ignite. Toxic by inhalation (dust, etc.). Produces toxic oxides of nitrogen during combustion.
White or gray, odorless solid. [pesticide]; [NIOSH]
ODOURLESS WHITE CRYSTALS OR SOLID IN VARIOUS FORMS.
White or gray, odorless solid.
White or gray, odorless solid. [pesticide]

Color/Form

Colorless to light tan crystals
White or gray ... solid.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

201.078978594 g/mol

Monoisotopic Mass

201.078978594 g/mol

Boiling Point

Decomposes (NIOSH, 2024)
Decomposes
decomposes

Flash Point

193-202 °C

Heavy Atom Count

15

Density

1.23 at 68 °F (USCG, 1999) - Denser than water; will sink
1.228 g/cu cm at 25 °C
1.2 g/cm³
1.23

LogP

2.36 (LogP)
log Kow = 2.36
1.59

Odor

... Odorless ...

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.
...Decomposes below boiling point.

Appearance

Solid powder

Melting Point

288 °F (USCG, 1999)
145 °C
142 °C
293 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R890C8J3N1

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Therapeutic Uses

Formulations of carbaryl have been used successfully to control human lice.
/VETERINARY ANIMALS/ To control fleas, lice, ticks, & mites on animals, poultry, & premises, incl sarcoptic mange on buffaloes; lice, ticks, & mange mites on cattle; fleas & resistant fleas on dogs; & fowl mites, lice, & fleas on poultry.
Medication (Vet): Ectoparasiticide

Pharmacology

Carbaril is a synthetic carbamate acetylcholinesterase inhibitor and suspected endocrine disruptor that is used as a pesticide. It is characterized as a toxic, white-grey odorless solid, and exposure occurs by inhalation, ingestion, or contact.

MeSH Pharmacological Classification

Cholinesterase Inhibitors

Vapor Pressure

less than 0.00004 mmHg at 77 °F (NIOSH, 2024)
0.00000136 [mmHg]
Vapor pressure: 0.002 mm Hg at 40 °C
1.36X10-6 mm Hg at 25 °C
Vapor pressure at 20 °C: negligible
<0.00004 mmHg at 77 °F
(77 °F): <0.00004 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

63-25-2
3197-92-0
27636-33-5

Absorption Distribution and Excretion

An in vitro dermal penetration study was conducted using both rat and human skin . This study showed that rat skin was 2.8 times more permeable to carbaryl than human skin.
Excretion--retention of ... carbaryl labeled in 3 different positions ... studied 48 hr after ip admin to rats. 65% of (14)C of carbonyl-(14)C-carbaryl was excreted in urine, 25% in expired air, 2% in feces, & 10% was retained ... highest levels of (14)C were present in liver, kidneys, heart, & corpuscles (erythrocytes & leukocytes). 58% of (14)C of n-methyl-(14)C-carbaryl was excreted in urine, 12% in expired air, 4% in feces, & 13% was retained ... (14)C was maximal in liver, kidneys, heart, lungs, & spleen, organs with high blood flow. 77% of (14)C of naphthyl-(14)C-carbaryl was excreted in urine, 9% in feces, & 7% was retained ... levels of (14)C in tissue were highest in kidneys, spleen, bone, & fat ... about 50% of (14)C had been excreted in 4 hr ... .
Of oral dose of (1-naphthyl-1-(14)C)-N-methylcarbamate given to rats, 53% & 82% were absorbed after 20 min & 1 hr, respectively. Carbaryl is absorbed very rapidly from lung, 2.5 times faster than from small intestine.
(14)C-carbaryl labeled in n-methyl group has been found in fetuses of pregnant rats, & mice. ... Autoradiographic study of (14)C-methyl-carbaryl in pregnant rat has shown that radiolabel was localized in eye, liver, & brain of fetus.
For more Absorption, Distribution and Excretion (Complete) data for CARBARYL (9 total), please visit the HSDB record page.

Metabolism Metabolites

Sevin, labeled with (14)C, is metabolized in insects, in rat, and by microsomal prepn of mouse, rat & rabbit liver, by aromatic hydroxylation, n-methyl hydroxylation, hydrolysis of carbamyl grouping, & by conjugation.
Of the metabolites identified in livestock commodities, five are considered significant ... : carbaryl; 5,6-dihydro-5,6-dihydroxy carbaryl; and 5-methoxy-6-hydroxy carbaryl and all residues which can be hydrolyzed to carbaryl, 5,6-dihydro-5,6-dihydroxy carbaryl, or 5-methoxy-6-hydroxy carbaryl under acidic conditions. The /EPA/ included these compounds in the dietary risk assessment for carbaryl, and in the reassessment of carbaryl tolerances for livestock commodities only.
Single oral dose of carbaryl was admin to rats. After extraction of ... urine, column & TLC chromotography, tentative identification was made for 1,5-naphthalenediol with small amt of carbaryl, 5-hydroxycarbaryl, & trace of n-hydroxymethylcarbaryl was also present. A major metab ... identified as 5,6-dihydro-5,6-dihydroxycarbaryl, was found free (1.4% of the dose) & as the glucuronide (10.5% of the dose). Naphthyl glucuronide & sulfate were also observed.
In urine of rats in addn to 1-naphthol, 1-naphthyl methylcarbamate N-glucuronide, 1-naphthyl methylimido-carbonate O-glucuronide, 4-(methylcarbamoyloxy)-1-naphthyl glucuronide, 1-naphthyl glucuronide, 1-naphthyl sulfate, 4-(methylcarbamoyloxy)-1-naphthyl sulfate, 3 unidentified cmpd & cmpd believed to be 1-naphthyl N-hydroxymethylcarbamate were observed. Similar results were observed with guinea pigs.
For more Metabolism/Metabolites (Complete) data for CARBARYL (17 total), please visit the HSDB record page.
Carbaryl has known human metabolites that include 4-hydroxycarbaryl, 5-hydroxycarbaryl, and carbaryl methylol.
The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)

Wikipedia

Carbaryl

Biological Half Life

... The half-life of carbaryl was 6.4 min in the empty small intestines and 2.6 min in the lungs of rats.

Use Classification

Hazardous Air Pollutants (HAPs)
Agrochemicals -> Pesticides
INSECTICIDES

Methods of Manufacturing

... Produced from 1-naphthyl chloroformate and methylamine or by reaction of 1-naphthol with methyl isocyanate.
In a first step, sodium 1-naphthoxide is reacted with phosgene ... and in a second step that intermediate is reacted with methylamine to give 1-naphthyl-N-methyl carbamate.
Synthesized directly from 1-naphthol and methyl isocyanate or from naphthyl chloroformate (1-naphthol and phosgene) plus methylamine.

General Manufacturing Information

1-Naphthalenol, 1-(N-methylcarbamate): ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies Carbaryl (technical grade) as Class II: moderately hazardous; Main Use: insecticide.
Carbaryl is a carbamate insecticide and molluscide that was first registered in 1959 for use on cotton. Carbaryl has many trade names, but is most commonly known as Sevin.
Compatible with most other pesticides except those strongly alkaline such as bordeaux mixt or lime sulfur, decomp to form alpha-naphthol.
Crude or semirefined coal tar or petroleum naphthalene can be used for carbaryl manufacture.

Analytic Laboratory Methods

METHOD IS DESCRIBED FOR DETERMINING CARBARYL ON FRUITS, VEGETABLES, & GRAINS. RESIDUES ARE SEPARATED BY REVERSE PHASE HIGH PERFORMANCE LIQ CHROMATOGRAPHY & DETECTED USING IN-LINE POST-COLUMN FLUOROMETRIC DETECTION TECHNIQUE.
DETERMINATION OF SOME CARBAMATE PESTICIDES, INCLUDING CARBARYL, IN WATER & SOIL BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. AVERAGE RECOVERIES FROM THE HPLC COLUMN WERE GREATER THAN 80% FOR WATER & SOIL SAMPLES WITH SOME EXCEPTIONS.
Method: ASTM D5315; Procedure: high performance liquid chromatography with post-column derivatization; Analyte: carbaryl; Matrix: ground water and finished drinking water; Detection Limit: 2 ug/L.
Method: EPA-OGWDW/TSC 531.2; Procedure: high performance liquid chromatography with postcolumn derivitization; Analyte: carbaryl; Matrix: finished drinking water; Detection Limit: 0.045 ug/L.
For more Analytic Laboratory Methods (Complete) data for CARBARYL (20 total), please visit the HSDB record page.

Clinical Laboratory Methods

A method is presented for the determination of cholinesterase activity in whole blood by colorimetry; at least 80% of the activity measured by this technique is erythrocyte cholinesterase, & the method is applicable to all anticholinesterase agents. A small volume of blood is incubated with a soln containing 4 umoles of acetylcholine. Hydroxylamine is added to stop the reaction & to react with the remaining acetylcholine, forming a colored complex. The absorbance of this solution is measured in a spectrophotometer at 540 nm. The cholinesterase activity of a blood specimen is expressed as the number of micromoles of acetylcholine hydrolyzed during the 10 min incubation, & is calculated using the formula: umoles acetylcholine hydrolyzed= 4(1-As/Ac) where As represents the absorbance of the sample & Ac represents the absorbance of the control. Quality control materials are not applicable to this procedure. Sensitivity, 0.2 umoles; linearity, 0.2 to 4 umoles; coefficient of variation, 1%; relative recovery, not applicable. Interferences: the avg cholinesterase activity in whole blood using this technique is 2.38 umoles (range 1.93-2.83) for adult males & 2.18 umoles (range 1.73-2.63) for females. Approx 80% of the activity measured by this method is due to erythrocyte cholinesterase, which is less subject to random variation than plasma esterase activity. This method is useful for the routine monitoring of worker exposure to carbaryl.
A method is presented for the determination of total 1-naphthol in urine by colorimetry. Conjugated 1-naphthol in urine is released by acid hydrolysis & the free substance is extracted into an organic solvent. The solvent is removed by evaporation & the residue dissolved in methanolic alkali. The 1-naphthol is reacted with p-nitrobenzene diazonium fluoroborate & the resulting color determined spectrophotometrically at 590 nm. Calculation is based on a response factor derived from a standard curve. A quality control specimen containing 2 mg/l 1-naphthnol is analyzed daily. Sensitivity, 0.2 mg/l; linearity, 0.5 to 16 mg/l; coefficient of variation, not established; relative recovery, not established. Interferences: Urinary 1-naphthol concn have not exceeded 0.3 mg/l in healthy unexposed subjects. Concentrations in excess of 4 mg/l may be considered to represent significant exposure to carbaryl.

Storage Conditions

PESTICIDE STORAGE: Storage should be under lock and key and secure from access by unauthorized persons and children. Storage should be in a cool, dry area away from any heat or ignition source. Do not allow storage in a damp or humid area. Do not stack over 2 pallets high. Move bags carefully so as not to tear or puncture. Do not move from one area to another unless they are securely sealed to prevent dust from escaping. Keep container tightly sealed when not in use. Keep away from any puncture source. Avoid storage near water supplies, food, feed and fertilizer to avoid contamination. Avoid contamination with acids and alkalies. Store in original containers only.
KEEP IN COOL, DRY PLACE. STORE AWAY FROM FEED & FOODSTUFFS. KEEP OUT OF REACH OF CHILDREN.

Interactions

Poisoning from organophosphates and carbamates is a significant cause of morbidity and mortality worldwide. Concerns have been expressed over the safety and efficacy of the use of oximes such as pralidoxime (2-PAM) in patients with carbamate poisoning in general, and more so with carbaryl poisoning specifically. The goal of the present study was to evaluate the role of 2-PAM in a mouse model of lethal carbaryl poisoning. ... Female ICR Swiss Albino mice weighing 25-30 g were acclimated to the laboratory and housed in standard conditions. One hundred and ten mice received an LD50 dose of carbaryl subcutaneously. Ten minutes later, they were randomized by block randomization to one of eight treatment groups: normal saline control, atropine alone, 100 mg/kg 2-PAM with and without atropine, 50 mg/kg 2-PAM with and without atropine, and 25 mg/kg 2-PAM with and without atropine. All medications were given intraperitoneally and the atropine dose was constant at 4 mg/kg. The single objective endpoint was defined as survival to 24 hours. Fatalities were compared using a Chi squared or Fisher's exact test. ... Following an LD50 of carbaryl, 60% of the animals died. Atropine alone statistically improved survival (15% lethality). High dose 2-PAM with and without atropine was numerically worse, but not statistically different from control. While the middle dose of 2-PAM was no different than control, the addition of atropine improved survival (10% fatality). Low-dose 2-PAM statistically improved survival (25% lethality). Atropine further reduced lethality to 10%. ... When appropriately dosed, 2-PAM alone protects against carbaryl poisoning in mice. Failure to demonstrate this benefit in other models may be the result of oxime overdose.
The influence of cimetidine on the pharmacokinetic and pharmacodynamic response to the insecticide carbaryl has been investigated in isolated human erythrocytes (red blood cells; RBC) and after oral administration of 1 mg/kg carbaryl to four normal subjects in the absence or presence of cimetidine (300 mg, 8/hr for 3 days). Carbaryl induced a concentration-dependent reduction of isolated RBC acetylcholinesterase activity requiring 1 ug/mL to achieve 20% inhibition. Cimetidine also induced a dose-dependent inhibition of RBC acetylcholinesterase activity, but at 40-fold higher concentrations. At high concentrations, cimetidine was additive to carbaryl-induced inhibition of RBC acetylcholinesterase, but exhibited no effect at the therapeutically relevant concentrations (10 ug/mL). After oral carbaryl administration to normal subjects, plasma concentrations rapidly rose to a peak, then declined with a half-life of 0.79 +/- 0.47 hr. Oral carbaryl clearance was 5.4 +/- 2.0 L/min. Peak plasma carbaryl concentrations were associated with 27% inhibition of RBC acetylcholinesterase activity, and the concentration associated with a reduction of RBC acetylcholinesterase activity of 20% was 0.02 microgram/ml. The terminal half-life for the dynamic response was 2.6 +/- 1.5 hr. After pretreatment with cimetidine, peak plasma carbaryl concentrations doubled and clearance was reduced (to 2.5 +/- 1.5 L/min) (P<0.05). However, half-life remained unchanged. Despite increased carbaryl levels, the maximum inhibition of RBC acetylcholinesterase activity was significantly reduced, and the concentration of carbaryl required to achieve 20% inhibition of RBC acetylcholinesterase activity was increased to approximately 0.5 ug/mL. These results are consistent with the hypothesis that carbaryl is metabolized by drug-metabolizing enzymes that can be inhibited by cimetidine.
The administration of 2-pyridine aldoxime methyl chloride (2-PAM Cl) is a standard part of the regimen for treatment of human overexposure to many organophosphorus pesticides and nerve agents. However, some literature references indicate that poisoning by carbaryl (1-naphthyl N-methyl carbamate), an insecticide in everyday use, is aggravated by the administration of 2-PAM Cl. This effect has been reported in the mouse, rat, dog and man. ... The inhibition of both eel acetylcholinesterase (eel AChE, EC 3.1.1.7) and human serum cholinesterase (human BuChE, EC 3.1.1.8) by carbaryl was enhanced by several oximes. Based on 95% confidence limits the rank order of potentiation with eel AChE was TMB-4 = Toxogonin > HS-6 = HI-6 > 2-PAM Cl. By the same criterion, the rank order of potentiation with human BuChE was TMB-4 > Toxogonin > HS-6 = 2-PAM Cl. Carbaryl-challenged mice also reflected a potentiation since TMB-4 exacerbated the toxicity more than 2-PAM Cl. Our hypothesis is that certain oximes act as allosteric effectors of cholinesterases in carbaryl poisoning, resulting in enhanced inhibition rates and potentiation of carbaryl toxicity.
Antidiuretic agent diazoxide ... incr 20-fold toxicity of carbaryl in pig.
For more Interactions (Complete) data for CARBARYL (13 total), please visit the HSDB record page.

Stability Shelf Life

STABLE TO HEAT, LIGHT, ACIDS; HYDROLYZED IN ALKALIES
UNSTABLE ABOVE 70 °C
Stable under neutral and weakly acidic conditions.

Dates

Modify: 2023-08-15

Core-shell magnetic Ag-molecularly imprinted composite for surface enhanced Raman scattering detection of carbaryl

Emily C Cheshari, Xiaohui Ren, Xin Li
PMID: 33417510   DOI: 10.1080/03601234.2020.1869476

Abstract

Surface-enhanced Raman scattering (SERS) is a promising technique for rapid detection of pesticide residues. However, conventional SERS substrates require extraction processes which are time consuming and they also lack selectivity, stability and reproducibility. Herein, we present a multifunctional stable zero-valent iron based core-shell substrate. It combines magnetic separation, selective adsorption by molecular imprinting technique and sensitive detection of carbaryl by SERS. The core-shell substrate was successfully prepared by immobilizing silver on the surface of zero-valent iron microspheres. Subsequent molecular imprinting on the bimetallic magnetic silver microspheres ensured selective removal and detection. The substrate exhibited magnetization saturation of 8.89 emu/g providing efficient analyte separation. It showed high sensitivity and selectivity toward carbaryl detection to nanomolar concentration level. Linear regression models for peaks at Raman shift 1599 cm
and 2233 cm
demonstrated a good linear fit with R
=0.9738 and R
=0.8952 respectively. The composite was successfully applied on spiked water samples resulting in average recovery rate of 89%. The findings of this study demonstrate great substrate potential for application in separation and detection of trace quantities of chemical contaminants for environment safety and protection.


A copper nanoparticle-based electrochemical immunosensor for carbaryl detection

Elena V Dorozhko, Anna S Gashevskay, Elena I Korotkova, Jiri Barek, Vlastimil Vyskocil, Sergei A Eremin, Evgeny V Galunin, Muhammad Saqib
PMID: 33773707   DOI: 10.1016/j.talanta.2021.122174

Abstract

A hapten-protein conjugate with copper nanoparticles (Hap-Car-BSA@CuNPs) was first synthesized in the present work for the determination of carbaryl. The copper nanoparticles (CuNPs) of the conjugate were used as electrochemical labels in the direct solid-phase competitive determination of carbaryl residues in flour from different crops. The signal was read by linear sweep anodic stripping voltammetry (LSASV) of copper (through the electrochemical stripping of accumulated elemental copper) on a gold-graphite electrode (GGE). To form a recognition receptor layer of monoclonal antibodies against the carbaryl on the surface of the GGE, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 1-hydroxy-2,5-pyrrolidinedione (NHS) were used as the best covalent cross-linkers. The concentrations of the antibodies and the Hap-Car-BSA@CuNPs conjugate were optimized for carbaryl detection by the electrochemical immunosensor. The electrochemical immunosensor can be used for highly sensitive determination of carbaryl residues in flour samples in the concentration range 0.8-32.3 μg·kg
, with a limit of detection 0.08 μg·kg
. The present work paves the path for a novel method for monitoring carbaryl in other food products, drinks, and soil samples.


Hydrolase CehA and a Novel Two-Component 1-Naphthol Hydroxylase CehC1C2 are Responsible for the Two Initial Steps of Carbaryl Degradation in

Yidong Zhou, Zhijian Ke, Hangting Ye, Mengting Hong, Yifei Xu, Mingliang Zhang, Wankui Jiang, Qing Hong
PMID: 33264024   DOI: 10.1021/acs.jafc.0c03845

Abstract

Carbaryl is a widely used carbamate pesticide in agriculture. The strain
sp. X9 possesses the typical carbaryl degradation pathway in which carbaryl is mineralized via 1-naphthol, salicylate, and gentisate. In this study, we cloned a carbaryl hydrolase gene
and a novel two-component 1-naphthol hydroxylase gene
. CehA mediates carbaryl hydrolysis to 1-naphthol and CehC1, an FMNH
or FADH
-dependent monooxygenase belonging to the HpaB superfamily, and hydroxylates 1-naphthol in the presence of reduced nicotinamide-adenine dinucleotide (FMN)/flavin adenine dinucleotide (FAD), and the reductase CehC2. CehC1 has the highest amino acid similarity (58%) with the oxygenase component of a two-component 4-nitrophenol 2-monooxygenase, while CehC2 has the highest amino acid similarity (46%) with its reductase component. CehC1C2 could utilize both FAD and FMN as the cofactor during the hydroxylation, although higher catalytic activity was observed with FAD as the cofactor. The optimal molar ratio of CehC1 to CehC2 was 2:1. The
and
/
values of CehC1 for 1-naphthol were 74.71 ± 16.07 μM and (8.29 ± 2.44) × 10
s
·μM
, respectively. Moreover, the enzyme activities and substrate spectrum between CehC1C2 and previously reported 1-naphthol hydroxylase McbC were compared. The results suggested that McbC had a higher 1-naphthol hydroxylation activity, while CehC1C2 had a broader substrate spectrum.


A ratiometric fluorescence nanoprobe using CdTe QDs for fast detection of carbaryl insecticide in apple

F Shahdost-Fard, N Fahimi-Kashani, M R Hormozi-Nezhad
PMID: 33076086   DOI: 10.1016/j.talanta.2020.121467

Abstract

In this study, a novel, simple and sensitive ratiometric fluorescence method is presented for the detection of very low quantities of the carbaryl in Iranian apple using cadmium telluride quantum dots (CdTe QDs) nanoprobe. The principle of the proposed strategy relies on the rapid hydrolysis of the carbaryl under an alkaline condition and production of the 1-naphthol with a blue emission at 470 nm. Besides, using the CdTe QDs with a yellow emission at 580 nm, as a reference, improves the visual tracking of carbaryl through changes in color tonality. The herein described methodology is applied for enzyme-free visual detection of carbaryl with satisfactory results in the presence of other common pesticides in Iranian apple sample. Additionally, the calculated limit of detection (LOD) of 0.12 ng mL
for carbaryl is much lower than the maximum residue limits of carbaryl warned value reported by the European Union and United States pesticides database, which is so promising for carbaryl sensing in the monitoring of fruits. Furthermore, the ability of the proposed method for the detection of carbaryl residues in Iranian apple was confirmed by the high-performance liquid chromatography (HPLC) method as a standard method through statistical analysis. This fast and highly sensitive naked-eye ratiometric sensor may hold great promise to provide the technical support for the rapid and valid detection of other targets in food safety fields.


Pesticide tolerance induced by a generalized stress response in wood frogs (Rana sylvatica)

Logan S Billet, Jason T Hoverman
PMID: 32936363   DOI: 10.1007/s10646-020-02277-2

Abstract

Increasing evidence suggests that phenotypic plasticity can play a critical role in ecotoxicology. More specifically, induced pesticide tolerance, in which populations exposed to a contaminant show increased tolerance to the contaminants later, has been documented in multiple taxa. However, the physiological mechanisms of induced tolerance remain unclear. We hypothesized that induced pesticide tolerance is the result of a generalized stress response based on previous studies showing that both natural stressors and anthropogenic stressors can induce tolerance to pesticides. We tested this hypothesis by first exposing larval wood frogs (Rana sylvatica) to either an anthropogenic stressor (sublethal carbaryl concentration), a natural stressor (cues from a caged predator), or a simulated stressor via exogenous exposure to the stress hormone corticosterone (125 nM). We also included treatments that inhibited corticosterone synthesis with the compound metyrapone (MTP). We then exposed the larvae to a lethal carbaryl treatment to assess time to death. We found that prior exposure to 125 nM of exogenous CORT and predator cues induced tolerance to a lethal concentration of carbaryl through a slight delay in time to death. Pre-exposure to sublethal carbaryl, as well as MTP alone or in combination with predator cues, did not induce tolerance to the lethal carbaryl concentration relative to the ethanol vehicle control treatment. Our study provides evidence that pesticide tolerance can be induced by a generalized stress response both in the presence and absence (exogenous CORT) of specific cues and highlights the importance of considering physiological ecology and environmental context in ecotoxicology.


Digital image colorimetry detection of carbaryl in food samples based on liquid phase microextraction coupled with a microfluidic thread-based analytical device

Xu Jing, Huihui Wang, Xin Huang, Zhenjia Chen, Junling Zhu, Xiaowen Wang
PMID: 32916534   DOI: 10.1016/j.foodchem.2020.127971

Abstract

This research used a digital image colorimetry (DIC) method to detect carbaryl in food samples using effervescence-assisted liquid phase microextraction based on solidification of switchable hydrophilicity solvent combined with a microfluidic thread-based analytical device (EA-LPME-SSHS-μTAD). 1-naphthol, the hydrolysate of carbaryl, was extracted into octanoic acid by the adjustment of pH values of the sample solution and separated through solidification in an ice bath. Then 1-naphthol contained in the extracted solution was coupled with 4-methoxybenzenediazonlum tetrafluoroborate (MBDF) fixed on the μTAD to produce tangerine compounds. The inherent colour variation was captured by a smartphone and processed to calculate the intensity (I). Under the optimal conditions, the limit of quantification was within 0.020-0.027 mg kg
. The recovery was varied in the range from 92.3% to 105.9% with a relative standard deviation (RSD) below 5%. The developed method provides an alternative strategy to extract and detect pesticides for food samples.


McbG, a LysR Family Transcriptional Regulator, Activates the

Zhijian Ke, Yidong Zhou, Wankui Jiang, Mingliang Zhang, Hui Wang, Yijun Ren, Jiguo Qiu, Minggen Cheng, Qing Hong
PMID: 33579686   DOI: 10.1128/AEM.02970-20

Abstract

Although enzyme-encoding genes involved in the degradation of carbaryl have been reported in
sp. strain XWY-1, no regulator has been identified yet. In the
cluster responsible for the upstream pathway of carbaryl degradation (from carbaryl to salicylate), the
gene is constitutively expressed, while
is induced by 1-naphthol, the hydrolysis product of carbaryl by McbA. In this study, we identified McbG, a transcriptional activator of the
cluster. McbG is a 315-amino-acid protein with a molecular mass of 35.7 kDa. It belongs to the LysR family of transcriptional regulators and shows 28.48% identity to the pentachlorophenol (PCP) degradation transcriptional activation protein PcpR from
ATCC 39723. Gene disruption and complementation studies reveal that
is essential for transcription of the
cluster in response to 1-naphthol in strain XWY-1. The results of the electrophoretic mobility shift assay (EMSA) and DNase I footprinting show that McbG binds to the 25-bp motif in the
promoter area. The palindromic sequence TATCGATA within the motif is essential for McbG binding. The binding site is located between the -10 box and the transcription start site. In addition, McbG can repress its own transcription. The EMSA results show that a 25-bp motif in the
promoter area plays an important role in McbG binding to the promoter of
This study reveals the regulatory mechanism for the upstream pathway of carbaryl degradation in strain XWY-1. The identification of McbG increases the variety of regulatory models within the LysR family of transcriptional regulators.
sp. strain XWY-1 is a carbaryl-degrading strain that utilizes carbaryl as the sole carbon and energy source for growth. The functional genes involved in the degradation of carbaryl have already been reported. However, the regulatory mechanism has not been investigated yet. Previous studies demonstrated that the
gene, responsible for hydrolysis of carbaryl to 1-naphthol, is constitutively expressed in strain XWY-1. In this study, we identified a LysR-type transcriptional regulator, McbG, which activates the
gene cluster responsible for the degradation of 1-naphthol to salicylate and represses its own transcription. The DNA binding site of McbG in the
promoter area contains a palindromic sequence, which affects the binding of McbG to DNA. These findings enhance our understanding of the mechanism of microbial degradation of carbaryl.


Substrate preference of carbamate hydrolase CehA reveals its environmental behavior

Wankui Jiang, Yali Liu, Zhijian Ke, Lu Zhang, Mingliang Zhang, Yidong Zhou, Hui Wang, Chenglong Wu, Jiguo Qiu, Qing Hong
PMID: 32835992   DOI: 10.1016/j.jhazmat.2020.123677

Abstract

The cehA gene is the earliest reported and most widely found carbaryl hydrolase gene. CehA detoxifies carbaryl and other carbamate pesticides via de-esterification. Currently, there is no systematic research available on substrate preference or the mechanism of CehA action in different hosts. In this study, we found that CehA from different hosts is highly conserved, with more than 99% amino acid sequence similarity, and that transposable elements exist in both the upstream and downstream regions of cehA. By introducing point mutations into the cehA gene of Sphingobium sp. CFD-1, we obtained and heterologously expressed all reported CehA(CehAS) encoding genes. Assays to determine enzymatic properties and substrate profiles of CehAS showed that each CehA has a significant substrate preference for different carbamate insecticides. Specifically, CehA152Phe/Leu determines the catalytic preference for bicyclic carbamate substrates (carbofuran, carbaryl), while CehA494Thr/Ala and 570Thr/Ile determine the preference for monocyclic carbamate substrates (isoprocarb, propoxur) and linear carbamate substrates (oxamyl, aldicarb), respectively. Considering the existence of transposable elements in the flanking regions of cehA, we speculate that the cehA hosts may have acquired the hydrolysis ability, as well as substrate preference for carbamate pesticides, through horizontal gene transfer and genetic copying errors.


Bioactive microfluidic paper device for pesticide determination in waters

M D Fernández-Ramos, A L Ogunneye, N A A Babarinde, M M Erenas, L F Capitán-Vallvey
PMID: 32797872   DOI: 10.1016/j.talanta.2020.121108

Abstract

This work presents a new optical microfluidic paper biosensor for the detection of organophosphate pesticides and carbamate pesticides. The assay strip is composed of a paper support (1 × 17.6 mm) onto which acetylcholine esterase (AChE) and acetylcholine chloride (AChCl) are deposited, in such a way that there is a small hole between them that ensures that they only come into contact in the reaction zone when they are carried by a solution of the sample by lateral flow to the reaction zone containing bromocresol purple (BCP) as the pH indicator, immobilized by sol-gel. The sensor operates at room temperature and the rate of the inhibited reaction serves as an analytical signal, which is measured using a camera by quantifying the appropriate colour coordinate. Calibration curves were obtained for chlorpyrifos and carbaryl, with a useful concentration range from 0.24 to 20 μg L
for carbaryl and from 2.00 to 45 μg L
for chlorpyrifos. The detection limits were 0.24 and 2.00 μg L
, respectively, and with reproducibility around 4.2-5.5%. The method was applied to the determination of pesticides in different water samples, with no sample preparation.


Monitoring of carbaryl and cypermethrin concentrations in water and soil in Southern Malawi

Charity Kanyika-Mbewe, Benard Thole, Rodgers Makwinja, Chikumbusko Chiziwa Kaonga
PMID: 32827100   DOI: 10.1007/s10661-020-08557-y

Abstract

Carbaryl (a carbamate insecticide) and cypermethrin (a synthetic pyrethroid insecticide) are extensively used in agriculture. However, the presence of these insecticides in the environment constitutes a significant source of ecological contamination. This study determined the levels of these insecticides in Lisungwi, Neno District, a cotton-growing area in Southern Malawi. A total of 81 soil samples (500 g each) were collected from six sampling points (33 in dry season and 48 rainy season). A total of 86 water samples (500 ml each) were collected seasonally (20 from shallow wells, 18 from streams, and 48 from boreholes). High-performance liquid chromatography (HPLC) was used to determine carbaryl while UV/Vis spectrophotometer detected cypermethrin. Paired t test showed a significant (p < 0.05) difference between rainy season carbaryl (in water and soil) and maximum recommended levels (MRL) (Canadian guidelines and Australian Guidelines). Similarly, a significant (p < 0.05) difference between carbaryl and WHO limits and US MRL was reported in water and soil during the rainy season. A similar observation was made for cypermethrin. Specifically, carbaryl (0.083-0.254 mg/L in surface water and 0.165-0.492 mg/L in groundwater) and cypermethrin (8.115-15.460 mg/L in surface water and 4.48-12.18 mg/L in groundwater) concentrations during the rainy season were above the recommended limits. On the other hand, cypermethrin (0.01-0.048 mg/L) in the soil samples during the rainy season was below the recommended limits while carbaryl (1.67-1.305 mg/L) was above the recommended limits. Higher carbaryl and cypermethrin values were recorded during the rainy season than the dry season. Nitrate, pH, and EC and the insecticides (carbaryl and cypermethrin) depicted strong correlation and significance (p < 0.05), suggesting that these factors influenced their persistence in both soil and water. The study provides evidence that Lisungwi has cypermethrin and carbaryl concentrations above the recommended limits and their presence varies with seasons-a situation considered to be a serious threat to both aquatic biota and humans.


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